1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid
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Overview
Description
1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system containing both triazole and pyridine moieties.
Preparation Methods
The synthesis of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like sodium hydride (NaH) to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the triazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, facilitating binding to biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid can be compared with other triazole-containing compounds, such as:
1H-1,2,3-triazole: A simpler triazole compound with similar nitrogen-containing ring structure but lacking the fused pyridine ring.
1,2,4-triazole: Another triazole isomer with different nitrogen atom positions in the ring.
Triazolopyridine derivatives: Compounds with similar fused ring systems but varying substituents and functional groups.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
2639413-81-1 |
---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
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